molecular formula C6H8N2O B111613 5-Aminomethyl-1H-pyridin-2-one CAS No. 131052-84-1

5-Aminomethyl-1H-pyridin-2-one

Cat. No. B111613
CAS RN: 131052-84-1
M. Wt: 124.14 g/mol
InChI Key: CSVYITCBZGOVBG-UHFFFAOYSA-N
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Description

5-Aminomethyl-1H-pyridin-2-one is a heterocyclic organic compound . It has a molecular formula of C6H8N2O .


Molecular Structure Analysis

The molecular structure of 5-Aminomethyl-1H-pyridin-2-one consists of a pyridinone ring with an aminomethyl group attached . The molecular weight is approximately 138.167 Da .


Physical And Chemical Properties Analysis

5-Aminomethyl-1H-pyridin-2-one has a density of approximately 1.1 g/cm^3 and a boiling point of about 310.5°C at 760 mmHg . Its vapor pressure is nearly 0.0 mmHg at 25°C, and it has an enthalpy of vaporization of about 55.1 kJ/mol . The compound has a molar refractivity of 38.9 cm^3, a polar surface area of 46 Å^2, and a molar volume of 123.3 cm^3 .

Scientific Research Applications

Biochemistry: Enzyme Inhibition and Interaction

5-Aminomethyl-1H-pyridin-2-one shows potential in biochemistry as an enzyme inhibitor. Its structure allows it to interact with various enzymes, potentially inhibiting their activity or altering their function. This can be particularly useful in studying enzyme kinetics and mechanisms .

Pharmacology: Drug Development

In pharmacology, this compound could serve as a precursor or an intermediate in the synthesis of drugs. Its ability to form hydrogen bonds makes it a valuable scaffold in drug design, especially for targeting neurological receptors or enzymes .

Material Science: Polymer Synthesis

The compound’s reactive amine group can be utilized in material science for the synthesis of novel polymers. These polymers could have applications in creating new materials with specific mechanical properties or in drug delivery systems .

Environmental Science: Analytical Method Development

5-Aminomethyl-1H-pyridin-2-one could be used in environmental science to develop analytical methods for detecting various substances. Its chemical properties might allow it to react with environmental pollutants, aiding in their identification and quantification .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound can be used as a standard or a reagent in chromatographic techniques. It could help in the separation and analysis of complex mixtures due to its unique interaction with chromatographic media .

Chemical Synthesis: Organic Synthesis Intermediate

This compound is valuable in chemical synthesis as an intermediate. It can be used to synthesize a wide range of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-(aminomethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVYITCBZGOVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564644
Record name 5-(Aminomethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131052-84-1
Record name 5-(Aminomethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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